1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is a chemical compound that incorporates a relatively rare 2-methyl-2H-1,2,3-triazole heterocyclic motif. This motif has potential as a kinase inhibitor, making it relevant in drug discovery and development. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone involves the introduction of the 2-methyl-2H-1,2,3-triazole moiety. One straightforward method is the reaction of an appropriate aldehyde or ketone with 2-methyl-2H-1,2,3-triazole under suitable conditions. The reaction can be catalyzed by Lewis acids or bases, leading to the formation of the desired compound.
Industrial Production:: While industrial-scale production methods for this specific compound are not widely reported, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Analyse Chemischer Reaktionen
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding ketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone finds applications in various scientific fields:
Medicinal Chemistry: Its kinase inhibitory potential makes it relevant for drug development.
Chemical Biology: Researchers study its interactions with kinases and other biomolecules.
Materials Science: The compound may serve as a building block for functional materials.
Wirkmechanismus
The exact mechanism by which 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone exerts its effects remains an active area of research. It likely involves interactions with kinase active sites, affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is relatively unique due to its 2-methyl-2H-1,2,3-triazole motif, similar compounds include:
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid .
- (1H-Benzo[d][1,2,3]triazol-1-yl)methanol .
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol .
Remember, further research and characterization are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C9H9N3O |
---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
1-(2-methylbenzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-4-8-9(5-7)11-12(2)10-8/h3-5H,1-2H3 |
InChI-Schlüssel |
IADSYEPTEGXZML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=NN(N=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.